Cas no 2494-12-4 (N-acetyldopamine)

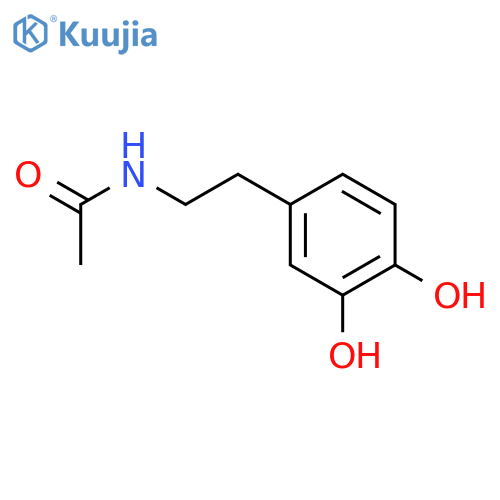

N-acetyldopamine structure

商品名:N-acetyldopamine

N-acetyldopamine 化学的及び物理的性質

名前と識別子

-

- Acetamide,N-[2-(3,4-dihydroxyphenyl)ethyl]-

- Acetamide,N-(2-(3,4-dihydroxyphenyl)ethyl)

- Acetamide,N-(3,4-dihydroxyphenethyl)

- Acetamide,N-(3,4-dihydroxyphenethyl)-(7CI,8CI)

- N-(3,4-dihydroxy-phenethyl)-acetamide

- N-[2-(3,4-dihydroxybenzene)ethyl]acetamide

- N-[2-(3,4-Dihydroxyphenyl)ethyl]acetamid

- N-acetyl dopamine

- N-Acetyldopamine monohydrate

- N-acetyldopamine

- NCGC00093595-01

- CHEMBL137743

- MFCD00037174

- NS00014829

- AYU97G37EM

- NCGC00093595-02

- EU-0100093

- Acetamide, N-(2-(3,4-dihydroxyphenyl)ethyl)-

- N-[2-(3,4-dihydroxyphenyl)ethyl]ethanimidic acid

- BRD-K95847244-001-01-9

- NCGC00015101-03

- BRN 2806306

- NCGC00015101-01

- HY-N7493

- Acetamide,4-dihydroxyphenyl)ethyl]-

- NSC 314644

- Q27216289

- n-[2-(3,4-dihydroxyphenyl)ethyl]acetamide

- SR-01000075692-1

- N-(3,4-Dihydroxyphenethyl)acetamide

- CCG-204188

- A 8762

- N-(2-(3,4-Dihydroxyphenyl)ethyl)acetamide (ACD/Name 4.0)

- AKOS003589558

- N-acetyl-dopamine

- Acetamide, N-(3,4-dihydroxyphenethyl)-

- SR-01000075692

- NSC-314644

- BDBM50035608

- N-(3,4-Dihydroxyphenethyl)-Acetamide

- D70944

- EN300-1692211

- NSC314644

- SCHEMBL328568

- Z68159731

- Lopac-A-8762

- Acetamide, N-[2-(3,4-dihydroxyphenyl)ethyl]-

- CHEBI:125678

- 7DP

- CAA49412

- AS-56736

- 2494-12-4

- Acetamide,4-dihydroxyphenethyl)-

- CS-0130036

- DTXSID70179656

- Lopac0_000093

- {N-[2-(3,} 4-dihydroxyphenyl)ethyl]-Acetamide

- NCGC00015101-02

- NADA

- N-(2-(3,4-dihydroxyphenyl)ethyl)ethanimidic acid

- DA-55967

- DTXCID30102147

- (N-(2-(3,) 4-dihydroxyphenyl)ethyl)-acetamide

- N-(2-(3,4-dihydroxyphenyl)ethyl)acetamide

- Acetamide, N-(3,4-dihydroxyphenethyl)-(7CI,8CI)

-

- MDL: MFCD00037174

- インチ: InChI=1S/C10H13NO3/c1-7(12)11-5-4-8-2-3-9(13)10(14)6-8/h2-3,6,13-14H,4-5H2,1H3,(H,11,12)

- InChIKey: OFSAJYZMIPNPHE-UHFFFAOYSA-N

- ほほえんだ: OC1=C(O)C=CC(CCNC(=O)C)=C1

計算された属性

- せいみつぶんしりょう: 195.09000

- どういたいしつりょう: 195.09

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.6Ų

- 疎水性パラメータ計算基準値(XlogP): _0.7

じっけんとくせい

- 密度みつど: 1.235

- ふってん: 486.7°Cat760mmHg

- フラッシュポイント: 248.1°C

- 屈折率: 1.578

- PSA: 69.56000

- LogP: 1.16730

N-acetyldopamine セキュリティ情報

- RTECS番号:AB7651000

- ちょぞうじょうけん:−20°C

N-acetyldopamine 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-acetyldopamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N934579-1g |

N-acetyldopamine |

2494-12-4 | ≥95% | 1g |

¥1,629.00 | 2022-09-28 | |

| Enamine | EN300-1692211-0.05g |

N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide |

2494-12-4 | 95.0% | 0.05g |

$45.0 | 2025-03-21 | |

| Enamine | EN300-1692211-5.0g |

N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide |

2494-12-4 | 95.0% | 5.0g |

$827.0 | 2025-03-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZB151-200mg |

N-acetyldopamine |

2494-12-4 | 97% | 200mg |

651.0CNY | 2021-07-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZB151-50mg |

N-acetyldopamine |

2494-12-4 | 97% | 50mg |

260.0CNY | 2021-07-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19565-100mg |

N-(3,4-Dihydroxyphenethyl)acetamide |

2494-12-4 | 97% | 100mg |

¥481.0 | 2024-07-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19565-250mg |

N-(3,4-Dihydroxyphenethyl)acetamide |

2494-12-4 | 97% | 250mg |

¥841.0 | 2024-07-18 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N932298-100mg |

N-(3,4-Dihydroxyphenethyl)acetamide |

2494-12-4 | 97% | 100mg |

¥372.60 | 2022-09-01 | |

| Ambeed | A513582-1g |

N-(3,4-Dihydroxyphenethyl)acetamide |

2494-12-4 | 95% | 1g |

$281.0 | 2025-02-26 | |

| MedChemExpress | HY-N7493-250mg |

N-acetyldopamine |

2494-12-4 | 99.23% | 250mg |

¥1500 | 2024-07-20 |

N-acetyldopamine 関連文献

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

2494-12-4 (N-acetyldopamine) 関連製品

- 1202-66-0(N-Acetyltyramine)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2494-12-4)N-acetyldopamine

清らかである:99%/99%

はかる:1g/5g

価格 ($):253.0/744.0